(2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid
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Overview
Description
(2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid is an organic compound with a unique structure that includes a dimethyloxan ring and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxan ring
Industrial Production Methods
In an industrial setting, the production of (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but may include the use of halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxan derivatives, while reduction can produce alcohols.
Scientific Research Applications
(2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biomolecules, influencing various biological processes. The exact mechanism depends on the context in which the compound is used, such as its role in chemical reactions or biological systems.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(5,5-Dimethyloxan-2-yl)butanoic acid: Similar structure with a butanoic acid group instead of propanoic acid.
(2S)-2-(5,5-Dimethyloxan-2-yl)ethanoic acid: Similar structure with an ethanoic acid group.
Uniqueness
(2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid is unique due to its specific combination of the dimethyloxan ring and propanoic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2S)-2-(5,5-dimethyloxan-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-7(9(11)12)8-4-5-10(2,3)6-13-8/h7-8H,4-6H2,1-3H3,(H,11,12)/t7-,8?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJFXPUUSWOXLF-JAMMHHFISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CO1)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCC(CO1)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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